molecular formula C10H10BrNO B1445246 (5-Bromo-7-methyl-1-benzofuran-2-yl)methanamine CAS No. 1343809-80-2

(5-Bromo-7-methyl-1-benzofuran-2-yl)methanamine

Cat. No.: B1445246
CAS No.: 1343809-80-2
M. Wt: 240.1 g/mol
InChI Key: RMDOTIGSEBBNJR-UHFFFAOYSA-N
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Description

(5-Bromo-7-methyl-1-benzofuran-2-yl)methanamine: is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of a bromine atom and a methyl group on the benzofuran ring, along with a methanamine group, makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination: The synthesis begins with the bromination of 7-methyl-1-benzofuran-2-ylmethanamine. This step involves the introduction of a bromine atom at the 5-position of the benzofuran ring. The reaction is typically carried out using bromine (Br2) in the presence of a suitable solvent like acetic acid or chloroform.

    Amination: The next step involves the introduction of the methanamine group. This can be achieved through a nucleophilic substitution reaction where the brominated intermediate reacts with an amine source such as ammonia or methylamine under basic conditions.

Industrial Production Methods: Industrial production of (5-Bromo-7-methyl-1-benzofuran-2-yl)methanamine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 7-methyl-1-benzofuran-2-ylmethanamine.

    Substitution: The bromine atom can be substituted with various nucleophiles such as hydroxyl, thiol, or amine groups, leading to a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.

Major Products:

    Oxidation: Imines or nitriles.

    Reduction: 7-methyl-1-benzofuran-2-ylmethanamine.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules, particularly in medicinal chemistry.

Biology:

    Biological Probes: It can be used as a probe to study biological processes due to its unique structural features.

Medicine:

    Drug Development: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development.

Industry:

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or resins.

Mechanism of Action

The mechanism of action of (5-Bromo-7-methyl-1-benzofuran-2-yl)methanamine depends on its interaction with biological targets. The methanamine group can form hydrogen bonds with various biomolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

  • 5-Bromo-7-methoxy-1-benzofuran-2-carboxylic acid
  • 5-Bromo-1-benzofuran-2-carboxylic acid
  • 7-Methyl-1-benzofuran-2-ylmethanamine

Comparison:

  • Structural Differences: The presence of different substituents (e.g., methoxy, carboxylic acid) on the benzofuran ring can significantly alter the compound’s chemical and biological properties.
  • Unique Features: (5-Bromo-7-methyl-1-benzofuran-2-yl)methanamine is unique due to the combination of a bromine atom, a methyl group, and a methanamine group, which can lead to distinct reactivity and potential applications.

Properties

IUPAC Name

(5-bromo-7-methyl-1-benzofuran-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-6-2-8(11)3-7-4-9(5-12)13-10(6)7/h2-4H,5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDOTIGSEBBNJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1OC(=C2)CN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Bromo-7-methyl-1-benzofuran-2-yl)methanamine
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Reactant of Route 6
(5-Bromo-7-methyl-1-benzofuran-2-yl)methanamine

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